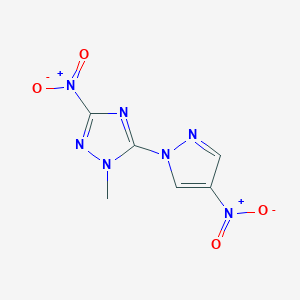![molecular formula C18H26N2O5S B5369523 ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate](/img/structure/B5369523.png)
ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-{[(3,4,5-trimethoxyphenyl)amino]carbonothioyl}-3-piperidinecarboxylate, commonly known as TMA-4, is a synthetic compound that belongs to the class of phenethylamines. TMA-4 is a potent and selective agonist of the serotonin receptor 5-HT2A, which is responsible for modulating various physiological and behavioral processes.
Mécanisme D'action
TMA-4 acts as a potent and selective agonist of the 5-HT2A receptor, which is a G protein-coupled receptor that activates the phospholipase C pathway. The activation of this pathway leads to the release of intracellular calcium, which triggers various downstream signaling cascades that ultimately result in the modulation of various physiological and behavioral processes.
Biochemical and Physiological Effects:
TMA-4 has been found to have various biochemical and physiological effects, including increased serotonin release, altered dopamine release, and changes in neuronal activity in the prefrontal cortex and other brain regions. TMA-4 has also been found to have psychoactive effects, including altered perception, mood, and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
The use of TMA-4 in scientific research offers several advantages, including its high potency and selectivity for the 5-HT2A receptor, which allows for precise modulation of this receptor. However, TMA-4 also has some limitations, including its potential for abuse and the need for careful handling due to its toxic nature.
Orientations Futures
There are several potential future directions for the use of TMA-4 in scientific research. One potential direction is the investigation of its effects on the 5-HT2A receptor in the context of various psychiatric disorders, such as depression and anxiety. Another potential direction is the development of new compounds that target the 5-HT2A receptor with greater selectivity and potency than TMA-4. Additionally, the use of TMA-4 in combination with other drugs or therapies may offer new insights into the role of the 5-HT2A receptor in various physiological and behavioral processes.
Méthodes De Synthèse
TMA-4 can be synthesized by the reaction of 3,4,5-trimethoxybenzylamine with carbon disulfide and ethyl chloroformate in the presence of piperidine. The resulting product is then purified by recrystallization from ethanol to obtain pure TMA-4.
Applications De Recherche Scientifique
TMA-4 has been widely used in scientific research to study its effects on the central nervous system. It has been found to have a high affinity for the 5-HT2A receptor, which is involved in various physiological and behavioral processes, including perception, cognition, and mood regulation. TMA-4 has been used in studies to investigate the role of the 5-HT2A receptor in the pathophysiology of psychiatric disorders, such as schizophrenia and depression.
Propriétés
IUPAC Name |
ethyl 1-[(3,4,5-trimethoxyphenyl)carbamothioyl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S/c1-5-25-17(21)12-7-6-8-20(11-12)18(26)19-13-9-14(22-2)16(24-4)15(10-13)23-3/h9-10,12H,5-8,11H2,1-4H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKAFMXBTFTYSN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(=S)NC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-bromophenyl)-3-{[4-(4-morpholinyl)phenyl]amino}-2-buten-1-one](/img/structure/B5369452.png)
![1-(4-methylphenyl)-3-[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]-2-propen-1-one](/img/structure/B5369457.png)

![4-[5-nitro-2-(3-phenoxypropoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5369462.png)


![ethyl 4-{[(1H-1,2,3-triazol-5-ylthio)acetyl]amino}benzoate](/img/structure/B5369484.png)
![2-{2-[3-nitro-4-(propionyloxy)phenyl]vinyl}-8-quinolinyl propionate](/img/structure/B5369496.png)


![4-[(2-ethylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B5369530.png)
![N-{1-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-2-furamide](/img/structure/B5369543.png)
![2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5369544.png)
